molecular formula C29H43Cl2N5O3S B2405684 2-[2-[4-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride CAS No. 2416229-70-2

2-[2-[4-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride

Cat. No. B2405684
CAS RN: 2416229-70-2
M. Wt: 612.66
InChI Key: PESRGEMGJWNEAU-UHFFFAOYSA-N
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Description

The compound is also known as Quetiapine . It belongs to the class of Therapeutics/Prescription Drugs . Its IUPAC name is 2- {2- [4- (Dibenzo [b,f] [1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy}ethanol .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a synthetic method for benzodiazepine involves a Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes . Another study reported the preparation of a carbon-14 analog of a similar compound .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES notation: C1CN (CCN1CCOCCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, a novel synthetic method was developed for accessing benzo [b] [1,4]oxazepines by reaction of 2-aminophenols with alkynones .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Patel et al. (2011) synthesized benzothiazole derivatives, including those structurally related to the compound , and evaluated their antimicrobial activity. They observed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Crystal Structure Analysis

  • Shen et al. (2012) studied the crystal structure of a compound closely related to the target compound, highlighting the importance of structural analysis in understanding chemical properties (Shen, Qian, Wu, Gu, & Hu, 2012).

Carbon-14 Labeling for Research

  • Saadatjoo et al. (2016) developed a method for labeling a related compound with carbon-14, an essential technique in pharmacological research for tracking the distribution of compounds in biological systems (Saadatjoo, Javaheri, Saemian, & Amini, 2016).

Neuropharmacological Studies

  • Li Ming-zhu (2012) synthesized derivatives with structures similar to the target compound and evaluated their effects on learning and memory in mice, indicating potential applications in neuropharmacology (Li Ming-zhu, 2012).

Inhibition of Corrosion

  • Sasikala et al. (2016) investigated the corrosion inhibition properties of benzothiazepine derivatives on mild steel in acid medium, demonstrating the potential application of these compounds in materials science (Sasikala, Parameswari, & Chitra, 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is known that similar compounds interact with receptors in the brain .

Future Directions

The future directions in the research and development of this compound could involve the synthesis of new analogs and the exploration of different synthetic methods . Further studies could also focus on understanding its mechanism of action .

properties

IUPAC Name

2-[2-[4-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41N5O3S.2ClH/c35-20-24-37-23-19-32-11-9-31(10-12-32)17-21-36-22-18-33-13-15-34(16-14-33)29-25-5-1-3-7-27(25)38-28-8-4-2-6-26(28)30-29;;/h1-8,35H,9-24H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHBLMWGZPWKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)CCOCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43Cl2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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